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Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for

the human inflammatory demyelinating disease, multiple sclerosis (MS). A key player in the

pathogenesis of EAE and MS is the T helper 17 (Th17) cell subset, characterized by its

production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and

function of Th17 cells are critically dependent on the nuclear receptor retinoic acid receptor-

related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising

therapeutic target for Th17-mediated autoimmune diseases.

GSK805 is an orally active and CNS penetrant small molecule inhibitor of RORγt.[1] It has

been shown to potently inhibit the development and function of Th17 cells and ameliorate

disease severity in preclinical EAE models, making it a compound of significant interest for the

development of novel MS therapies.[2] This technical guide provides an in-depth overview of

the use of GSK805 in EAE models, compiling quantitative data, detailed experimental

protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: RORγt Antagonism
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GSK805 functions as a potent antagonist of RORγt. By binding to the ligand-binding domain of

RORγt, GSK805 inhibits its transcriptional activity. This, in turn, suppresses the expression of

key genes required for Th17 cell differentiation and the production of IL-17.[2]
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Caption: GSK805 Signaling Pathway in Th17 Cells.
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Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

effects of GSK805 in in vitro and in vivo EAE models.

Table 1: In Vitro Efficacy of GSK805 on Th17 Cell
Differentiation

Compound Concentration (µM)
Effect on IL-17
Production

Reference

GSK805 0.5
Comparable inhibition

to 2.5 µM TMP778
[2]

TMP778 2.5 Strong inhibition [2]

Data is based on intracellular cytokine staining of naïve CD4+ T cells activated under Th17-

polarizing conditions for 4 days.[2]

Table 2: In Vivo Efficacy of GSK805 in MOG35-55-
Induced EAE in C57BL/6 Mice
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Treatment Dosage
Administrat
ion Route

Dosing
Regimen

Effect on
EAE
Severity

Reference

GSK805 10 mg/kg Oral
Daily from

day 0

Efficiently

ameliorated

the severity

of EAE

(p<0.01)

[2]

GSK805 30 mg/kg Oral Not specified

Strongly

inhibited

Th17 cell

responses in

the CNS

[1][2]

Vehicle
Not

applicable
Oral

Daily from

day 0

Progressive

EAE

development

[2]

Table 3: Effect of GSK805 on CNS-Infiltrating T Cells in
EAE Mice (Day 14)

Treatment Dosage
IFNγ-IL-17+
T cells in
CNS

IFNγ+IL-17+
T cells in
CNS

TNF-α+ T
cells in CNS

Reference

GSK805 30 mg/kg

Significantly

reduced

(p<0.001)

Significantly

reduced

(p<0.001)

No significant

alteration
[2]

Vehicle
Not

applicable

Elevated

levels

Elevated

levels

Elevated

levels
[2]

CNS-infiltrating cells were isolated on day 14 post-EAE induction and analyzed by intracellular

cytokine staining.[2]

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

EAE Induction in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein

(MOG)35-55 peptide.

Materials:

C57BL/6 mice (female, 8-12 weeks old)

MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Phosphate-buffered saline (PBS)

Syringes and needles

Procedure:

Antigen Emulsion Preparation: On the day of immunization, prepare an emulsion of MOG35-

55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an

equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing

the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.

Immunization (Day 0): Anesthetize the mice. Subcutaneously inject a total of 200 µL of the

MOG35-55/CFA emulsion, typically distributed over two sites on the flank.

Pertussis Toxin Administration (Day 0 and Day 2): On the day of immunization (Day 0),

administer 100-200 ng of PTX in 200 µL of PBS via intraperitoneal (i.p.) injection. Repeat the

PTX injection on Day 2 post-immunization.

Clinical Scoring: Beginning on day 7 post-immunization, monitor the mice daily for clinical

signs of EAE. Use a standardized scoring system:
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0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund or dead

GSK805 Administration (Oral Gavage)
Materials:

GSK805

Vehicle (e.g., corn oil with DMSO)

Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

Syringes

Procedure:

Preparation of Dosing Solution: Prepare a homogenous suspension of GSK805 in the

chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse,

prepare a 1 mg/mL solution to administer 200 µL).

Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a

straight line to facilitate passage of the gavage needle.

Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the

tongue and into the esophagus. The needle should advance without resistance.

Compound Administration: Slowly administer the calculated volume of the GSK805 solution.
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Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of

distress.

In Vitro Th17 Cell Differentiation
Materials:

Spleens and lymph nodes from C57BL/6 mice

CD4+ T cell isolation kit

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and

2-mercaptoethanol

Anti-CD3 and anti-CD28 antibodies

Recombinant murine IL-6

Recombinant human TGF-β1

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

GSK805 (dissolved in DMSO)

Tissue culture plates

Procedure:

Isolation of Naïve CD4+ T Cells: Isolate spleens and lymph nodes from mice and prepare a

single-cell suspension. Isolate naïve CD4+ T cells using a negative selection kit according to

the manufacturer's instructions.

T Cell Activation and Polarization:

Coat tissue culture plates with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

Wash the plates with PBS.

Seed the naïve CD4+ T cells at a density of 1-2 x 106 cells/mL.
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Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

Add the Th17 polarizing cytokines: IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1-5 ng/mL).

Add neutralizing antibodies for IFN-γ and IL-4 (e.g., 10 µg/mL each) to prevent

differentiation into other T helper subsets.

GSK805 Treatment: Add GSK805 (e.g., 0.5 µM) or vehicle (DMSO) to the cell cultures at the

time of seeding.

Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

Intracellular Cytokine Staining and Flow Cytometry
Materials:

Differentiated T cells or isolated CNS-infiltrating cells

Phorbol 12-myristate 13-acetate (PMA)

Ionomycin

Brefeldin A or Monensin (Golgi transport inhibitors)

Fixation/Permeabilization buffer

Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular

cytokines (e.g., IL-17A, IFN-γ)

Flow cytometer

Procedure:

Cell Restimulation: Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL) and

Ionomycin (e.g., 500 ng/mL) in the presence of a Golgi transport inhibitor (e.g., Brefeldin A).

Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD4) for 30

minutes at 4°C.
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Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a

commercial fixation/permeabilization kit according to the manufacturer's protocol.

Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ) for 30

minutes at 4°C in the permeabilization buffer.

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the

data using appropriate software to quantify the percentage of cytokine-producing cells within

the CD4+ T cell population.

Isolation of CNS-Infiltrating Cells
Materials:

EAE mice

PBS

Percoll or other density gradient medium

Collagenase D

DNase I

70 µm cell strainers

Procedure:

Perfuse: Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove

blood from the CNS.

Dissect: Dissect the brain and spinal cord.

Homogenize: Mechanically dissociate the tissue in digestion buffer containing Collagenase D

and DNase I.

Incubate: Incubate at 37°C for 30-45 minutes with gentle agitation.

Filter: Pass the cell suspension through a 70 µm cell strainer.
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Isolate Mononuclear Cells: Isolate the mononuclear cells by density gradient centrifugation

(e.g., using a 30%/70% Percoll gradient).

Cell Counting and Analysis: Collect the cells from the interphase, wash, and count them. The

isolated cells are now ready for further analysis, such as flow cytometry.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

GSK805 in the EAE model.
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Caption: Experimental Workflow for GSK805 in EAE.
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Conclusion
GSK805 represents a potent and orally bioavailable RORγt antagonist with demonstrated

efficacy in ameliorating disease in the EAE model of multiple sclerosis. Its mechanism of

action, centered on the inhibition of Th17 cell differentiation and function, addresses a key

pathogenic pathway in this autoimmune disease. The data and protocols presented in this

guide offer a comprehensive resource for researchers and drug development professionals

working on novel therapeutics for MS and other Th17-mediated inflammatory disorders. Further

investigation into the long-term efficacy and safety of GSK805 and other RORγt inhibitors is

warranted to fully elucidate their therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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